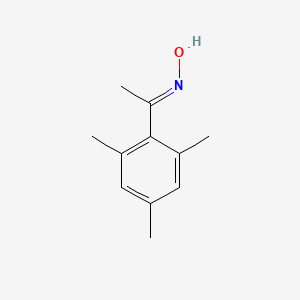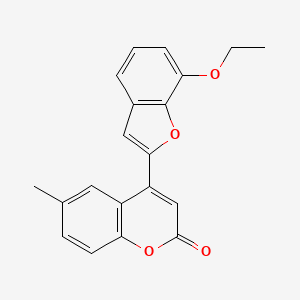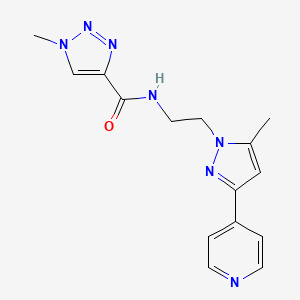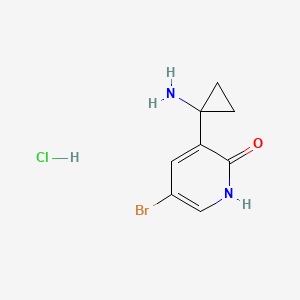
3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain an aminocyclopropyl group, a bromo group, and a pyridinone group, all attached to a central carbon atom. The hydrochloride indicates that it is a hydrochloride salt, which could affect its solubility and stability .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aminocyclopropyl groups and halogenated pyridinones .
Molecular Structure Analysis
The molecular structure would likely consist of a pyridinone ring with a bromine atom and an aminocyclopropyl group attached. The exact structure would depend on the specific locations of these attachments .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing bromine atom and the electron-donating aminocyclopropyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a bromine atom could increase its molecular weight and potentially its reactivity .
Aplicaciones Científicas De Investigación
- Role of EN300-7352685 : EN300-7352685 is an analog of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor of ethylene. Researchers have used EN300-7352685 to study ethylene biosynthesis and its impact on plant physiology .
- Methodology : EN300-7352685 provides a straightforward method for quantifying ACC levels using liquid chromatography-tandem mass spectrometry. This technique allows simultaneous analysis of other phytohormones (auxins, cytokinins, jasmonic acid, abscisic acid, and salicylic acid) from the same sample .
- Findings : EN300-7352685 analogs exhibited structure-dependent antimicrobial effects against Gram-positive pathogens such as Staphylococcus aureus, Enterococcus faecalis, and Clostridium difficile .
- Applications : It helps elucidate how ethylene affects processes like fruit ripening, seed germination, senescence, and flooding responses in plants .
- Insights : By comparing EN300-7352685 levels with other phytohormones, researchers gain insights into ethylene’s interactions with other hormonal groups .
Ethylene Biosynthesis and Regulation
Quantification of ACC Levels
Antimicrobial Activity
Plant Growth Regulation
Mutant Line Studies
Pharmaceutical Testing
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as 1-aminocyclopropane-1-carboxylic acid (acc), have been found to interact with enzymes like acc deaminase .
Mode of Action
ACC is known to enhance plant tolerance to stress by modulating gene expression and promoting yield .
Biochemical Pathways
Compounds with similar structures, such as acc, have been found to affect the ethylene production pathway in plants, which plays a crucial role in plant growth and stress response .
Pharmacokinetics
A study involving a compound with a similar structure, 7-[(3 r )-3-(1-aminocyclopropyl)pyrrolidin-1-yl]-1-[(1 r ,2 s )-2-fluorocyclopropyl]-8-methoxy-4-oxoquinoline-3-carboxylic acid, showed that inhibition of certain transporters resulted in an elevation of the area under the curve of the compound . This suggests that the compound’s bioavailability may be influenced by these transporters.
Result of Action
Compounds with similar structures, such as acc, have been found to positively affect plant growth by secreting phytohormones/secondary metabolites, strengthening the plant’s antioxidant system, and influencing the physiology through polyamine production and modulating gene expression .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1-aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O.ClH/c9-5-3-6(7(12)11-4-5)8(10)1-2-8;/h3-4H,1-2,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNOHFQZZZLTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CNC2=O)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

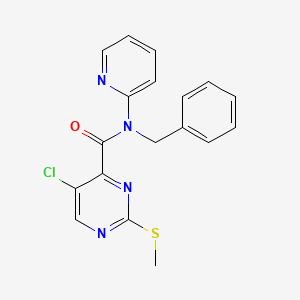

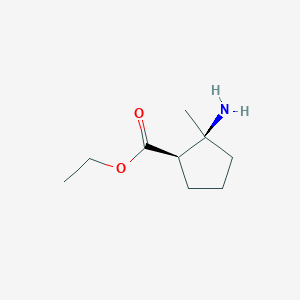
![4-((1H-imidazol-1-yl)methyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2455643.png)
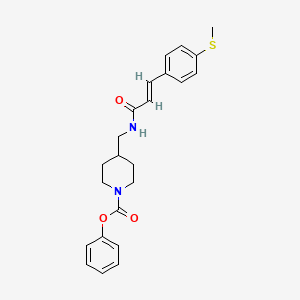

![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2455648.png)
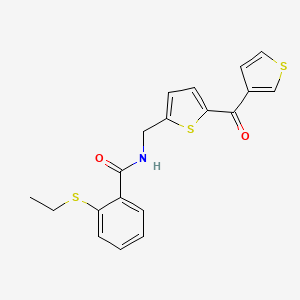
![3-chloro-2-[(4-nitro-1H-pyrazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2455650.png)
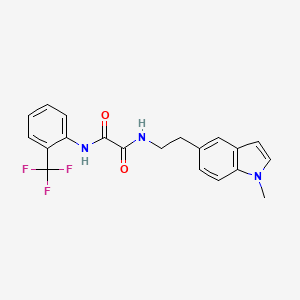
![Ethyl 2-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2455654.png)
